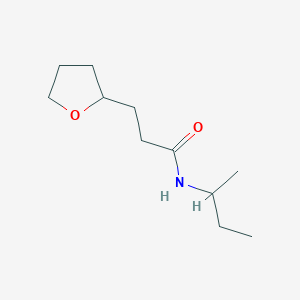
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of compounds. MXE is a potent NMDA receptor antagonist and has been used for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide has been used for scientific research purposes, particularly in the field of neuroscience. It is a potent NMDA receptor antagonist and has been used to study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used to study the effects of NMDA receptor blockade on learning and memory.
Wirkmechanismus
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide acts as an NMDA receptor antagonist, which means it blocks the activity of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to stimuli. This compound blocks the activity of NMDA receptors, which leads to a decrease in synaptic plasticity and altered brain function.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesia, sedation, and dissociation in animal models. This compound has also been shown to produce changes in heart rate, blood pressure, and body temperature. In addition, this compound has been shown to produce changes in brain activity, including altered EEG patterns and changes in neurotransmitter levels.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide has several advantages for lab experiments. It is a potent NMDA receptor antagonist and can be used to study the role of NMDA receptors in various neurological disorders. This compound is also relatively stable and can be stored for long periods of time. However, this compound has several limitations for lab experiments. It is a controlled substance and requires special permits for use. This compound is also highly potent and can produce severe side effects in animal models.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide. One area of research is the role of NMDA receptors in neurological disorders. This compound can be used to study the effects of NMDA receptor blockade on learning and memory in animal models. Another area of research is the development of new NMDA receptor antagonists with improved safety profiles. This compound has several limitations for lab experiments, and the development of new compounds with improved safety profiles could lead to new treatments for neurological disorders.
Synthesemethoden
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide is synthesized by the reaction of 3-methoxy-4-methylphenylacetic acid with cyclohexylamine in the presence of thionyl chloride. The resulting product is then reacted with sodium hydroxide to form the final product, this compound. The synthesis method is complex and requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-2-4-10(5-3-9)13-12(14)11-8-15-6-7-16-11/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVHXNFWHUWLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7517639.png)


![4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)